molecular formula C23H24N4OS B11264081 N-cyclohexyl-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide

N-cyclohexyl-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide

Cat. No.: B11264081
M. Wt: 404.5 g/mol
InChI Key: SJUNJDPGBPQUQU-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide is a complex organic compound featuring a cyclohexyl group, a diphenyl-triazine moiety, and a sulfanyl-acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide typically involves a multi-step process. One common method starts with the preparation of 5,6-diphenyl-1,2,4-triazin-3-amine, which is then reacted with cyclohexyl isocyanide and an appropriate aldehyde under controlled conditions . The reaction is usually carried out in solvents such as toluene, methanol, or ethanol, and may require catalysts to improve yield and selectivity .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as recrystallization and chromatography. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazine ring can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while nucleophilic substitution could introduce various functional groups onto the triazine ring.

Scientific Research Applications

N-cyclohexyl-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclohexyl-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide stands out due to its unique combination of a cyclohexyl group, a diphenyl-triazine moiety, and a sulfanyl-acetamide linkage

Properties

Molecular Formula

C23H24N4OS

Molecular Weight

404.5 g/mol

IUPAC Name

N-cyclohexyl-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C23H24N4OS/c28-20(24-19-14-8-3-9-15-19)16-29-23-25-21(17-10-4-1-5-11-17)22(26-27-23)18-12-6-2-7-13-18/h1-2,4-7,10-13,19H,3,8-9,14-16H2,(H,24,28)

InChI Key

SJUNJDPGBPQUQU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NC(=C(N=N2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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